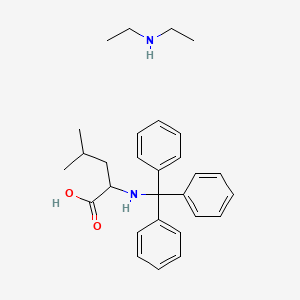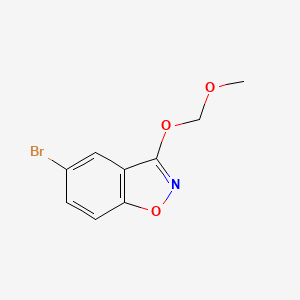
Diethylammonium (S)-4-methyl-2-(tritylamino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Dietilamonio (S)-4-metil-2-(tritilamino)pentanoato es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y aplicaciones potenciales en diversos campos científicos. Este compuesto presenta un grupo dietilamonio, un grupo tritilamino y un centro quiral, lo que lo convierte en un tema interesante para la investigación en química orgánica y farmacología.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Dietilamonio (S)-4-metil-2-(tritilamino)pentanoato generalmente implica múltiples pasos:
Formación del Grupo Tritilamino: El grupo tritilamino se introduce a través de una reacción de sustitución nucleofílica donde el cloruro de tritilo reacciona con un precursor de amina.
Introducción del Centro Quiral: El centro quiral se establece utilizando técnicas de síntesis enantioselectiva, a menudo que involucran catalizadores quirales o materiales de partida.
Ensamblaje Final: El grupo dietilamonio se agrega en el paso final, generalmente a través de una reacción de formación de sal con dietilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar pasos similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se emplean técnicas como la síntesis de flujo continuo y el monitoreo automatizado de reacciones para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Dietilamonio (S)-4-metil-2-(tritilamino)pentanoato puede experimentar diversas reacciones químicas, incluidas:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando catalizadores de hidrogenación o agentes reductores como el hidruro de aluminio y litio, convirtiendo el compuesto en aminas o alcoholes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Cloruro de tritilo en presencia de una base como la trietilamina.
Productos Principales
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Aminas o alcoholes.
Sustitución: Diversos derivados de tritilamino sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, el Dietilamonio (S)-4-metil-2-(tritilamino)pentanoato se utiliza como un bloque de construcción quiral para la síntesis de moléculas más complejas. Su estructura única permite el estudio de la estereoquímica y los mecanismos de reacción.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar interacciones enzimáticas y unión proteína-ligando debido a su naturaleza quiral y grupos funcionales.
Medicina
Las aplicaciones potenciales en medicina incluyen el desarrollo de nuevos productos farmacéuticos, particularmente aquellos que se dirigen a enzimas o receptores específicos. Su estructura puede permitir el diseño de medicamentos con mayor eficacia y selectividad.
Industria
En el sector industrial, este compuesto se puede utilizar en la síntesis de materiales avanzados, como polímeros y nanomateriales, debido a sus grupos funcionales y estabilidad.
Mecanismo De Acción
El mecanismo de acción del Dietilamonio (S)-4-metil-2-(tritilamino)pentanoato implica su interacción con objetivos moleculares como enzimas o receptores. El grupo dietilamonio puede formar interacciones iónicas, mientras que el grupo tritilamino puede participar en interacciones hidrofóbicas y apilamiento π-π. El centro quiral permite la unión enantioselectiva, que es crucial para su actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
- Dietilamonio (S)-4-metil-2-(bencilamino)pentanoato
- Dietilamonio (S)-4-metil-2-(fenilamino)pentanoato
- Dietilamonio (S)-4-metil-2-(anilino)pentanoato
Singularidad
El Dietilamonio (S)-4-metil-2-(tritilamino)pentanoato es único debido a la presencia del grupo tritilamino, que proporciona volumen estérico y propiedades electrónicas específicas. Esto lo hace distinto de otros compuestos similares que pueden tener sustituyentes más pequeños o menos complejos.
Propiedades
Fórmula molecular |
C29H38N2O2 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
N-ethylethanamine;4-methyl-2-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C25H27NO2.C4H11N/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;1-3-5-4-2/h3-17,19,23,26H,18H2,1-2H3,(H,27,28);5H,3-4H2,1-2H3 |
Clave InChI |
LJXAMEHSBAARLH-UHFFFAOYSA-N |
SMILES canónico |
CCNCC.CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)-](/img/structure/B12093874.png)
![2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid](/img/structure/B12093879.png)

![17-(cyclopropylmethyl)-3-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B12093895.png)



![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12093924.png)

![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)


